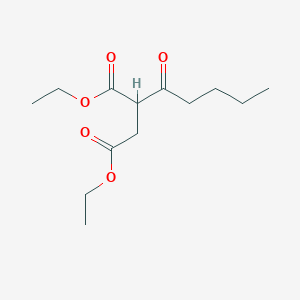
Butanedioic acid, (1-oxopentyl)-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, (1-oxopentyl)-, diethyl ester is an organic compound with the molecular formula C13H22O5. It is characterized by the presence of ester functional groups and a ketone group. This compound is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, (1-oxopentyl)-, diethyl ester typically involves esterification reactions. One common method is the reaction of butanedioic acid with diethyl oxalate in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can optimize the reaction conditions and reduce production costs.
化学反応の分析
Types of Reactions
Butanedioic acid, (1-oxopentyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
Butanedioic acid, (1-oxopentyl)-, diethyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Butanedioic acid, (1-oxopentyl)-, diethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release butanedioic acid and the corresponding alcohol. The ketone group can participate in redox reactions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Butanedioic acid, diethyl ester: Lacks the ketone group present in Butanedioic acid, (1-oxopentyl)-, diethyl ester.
Pentanoic acid, diethyl ester: Contains a different carbon chain length and lacks the ketone group.
Hexanedioic acid, diethyl ester: Has a longer carbon chain and different chemical properties.
Uniqueness
This compound is unique due to the presence of both ester and ketone functional groups, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups makes it valuable in various synthetic and industrial applications.
特性
CAS番号 |
73642-71-4 |
|---|---|
分子式 |
C13H22O5 |
分子量 |
258.31 g/mol |
IUPAC名 |
diethyl 2-pentanoylbutanedioate |
InChI |
InChI=1S/C13H22O5/c1-4-7-8-11(14)10(13(16)18-6-3)9-12(15)17-5-2/h10H,4-9H2,1-3H3 |
InChIキー |
LFSFOUABVCTJPS-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)C(CC(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


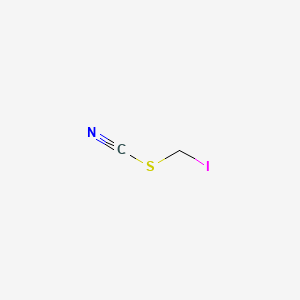
![(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine](/img/structure/B14442546.png)

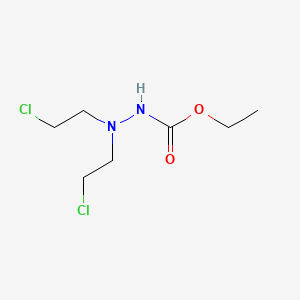
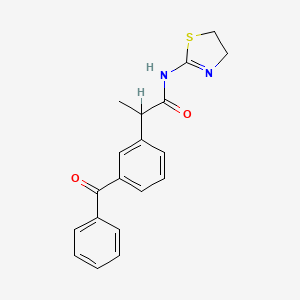
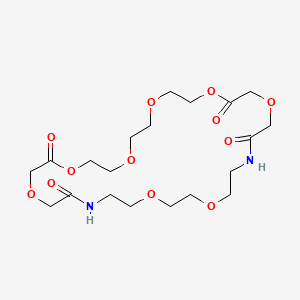
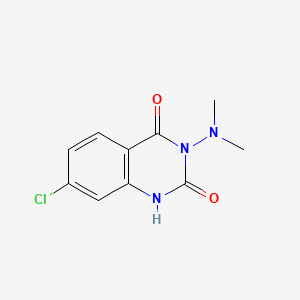
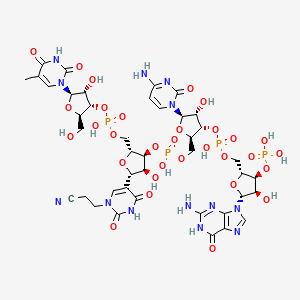

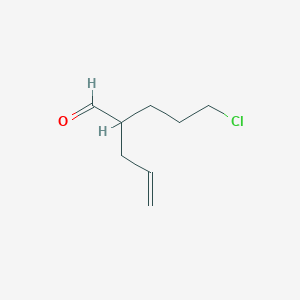
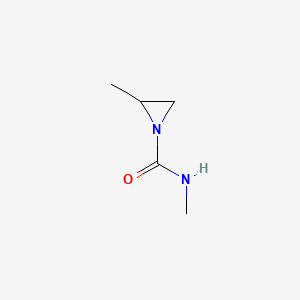
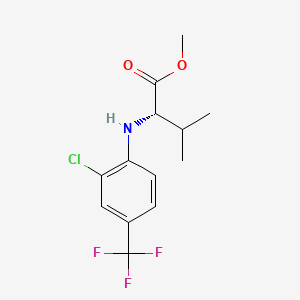
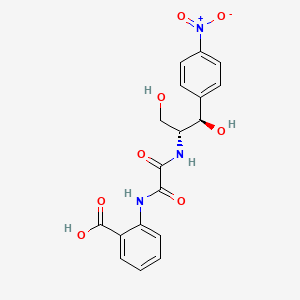
![2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate](/img/structure/B14442626.png)
